Cas no 1805065-00-2 (Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate)

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate
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- インチ: 1S/C10H11F2NO3/c1-5-6(3-8(15)16-2)9(10(11)12)7(14)4-13-5/h4,10,14H,3H2,1-2H3
- InChIKey: YSWUTQQDUDVEGJ-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C)C=1CC(=O)OC)O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- XLogP3: 1.3
- トポロジー分子極性表面積: 59.4
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027287-1g |
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate |
1805065-00-2 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029027287-250mg |
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate |
1805065-00-2 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029027287-500mg |
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate |
1805065-00-2 | 95% | 500mg |
$1,735.55 | 2022-04-01 |
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetateに関する追加情報
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate (CAS No. 1805065-00-2): A Comprehensive Overview
Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate (CAS No. 1805065-00-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further research and development.
The molecular structure of Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate consists of a pyridine core substituted with various functional groups. The presence of a difluoromethyl group at the 4-position and a hydroxy group at the 5-position contributes to its distinct chemical profile. Additionally, the methyl group at the 2-position and the acetate moiety at the 3-position further enhance its reactivity and potential biological activity.
In recent years, there has been a growing interest in compounds containing fluoro substituents due to their ability to modulate metabolic pathways and improve pharmacokinetic properties. The difluoromethyl group in Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate is particularly noteworthy, as it has been shown to enhance binding affinity and stability in various drug candidates. This feature makes it an attractive scaffold for designing novel therapeutic agents.
The hydroxy group in the compound also plays a crucial role in its biological activity. Hydroxylated pyridines are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these functional groups in Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate suggests that it may possess multiple biological targets, making it a promising candidate for multitargeted drug design.
Recent studies have demonstrated the potential of Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate in various therapeutic areas. For instance, researchers have explored its activity against certain types of cancer by investigating its effects on key signaling pathways involved in tumor growth and progression. The compound has shown promising results in preclinical studies, particularly in terms of inhibiting proliferation and inducing apoptosis in cancer cells.
Beyond oncology, Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate has also been investigated for its potential in treating inflammatory diseases. The presence of the hydroxy group and the overall structural framework suggest that it may interact with inflammatory mediators and modulate immune responses. This has led to interest in its use as an anti-inflammatory agent, with further research needed to fully elucidate its mechanisms of action.
The synthesis of Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step organic synthesis, including cross-coupling reactions and functional group transformations, have been employed to construct the desired molecular framework efficiently.
In conclusion, Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate (CAS No. 1805065-00-2) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate are likely to play an increasingly important role in developing novel treatments for various diseases.
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